Cas no 68303-37-7 (N-(5-Chloropyrimidin-2-yl)acetamide)

N-(5-Chloropyrimidin-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(5-Chloropyrimidin-2-yl)acetamide
- N-(5-chloro-2-pyrimidinyl)Acetamide
- RJPARKBQHNQWHS-UHFFFAOYSA-N
- BS-50138
- E76290
- CS-0153959
- SB57478
- FT-0704506
- SCHEMBL11470783
- 2-acetamido-5-chloropyrimidine
- 68303-37-7
- DA-41708
-
- インチ: InChI=1S/C6H6ClN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11)
- InChIKey: RJPARKBQHNQWHS-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=NC=C(Cl)C=N1)=O
計算された属性
- せいみつぶんしりょう: 171.0199395g/mol
- どういたいしつりょう: 171.0199395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 54.9Ų
N-(5-Chloropyrimidin-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224599-250mg |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 250mg |
¥375.00 | 2024-05-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97690-250mg |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 250mg |
¥388.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS354-200mg |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95+% | 200mg |
448.0CNY | 2021-07-14 | |
Chemenu | CM123582-5g |
N-(5-chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS354-1g |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95+% | 1g |
1569.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | Y1222111-5g |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 5g |
$700 | 2024-06-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224599-1g |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 1g |
¥1050.00 | 2024-05-03 | |
Ambeed | A396300-100mg |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 100mg |
$14.0 | 2025-02-26 | |
1PlusChem | 1P00ICA5-1g |
N-(5-Chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 1g |
$120.00 | 2024-04-22 | |
Chemenu | CM123582-1g |
N-(5-chloropyrimidin-2-yl)acetamide |
68303-37-7 | 95% | 1g |
$*** | 2023-05-29 |
N-(5-Chloropyrimidin-2-yl)acetamide 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
N-(5-Chloropyrimidin-2-yl)acetamideに関する追加情報
Professional Introduction to N-(5-Chloropyrimidin-2-yl)acetamide (CAS No. 68303-37-7)
N-(5-Chloropyrimidin-2-yl)acetamide, with the chemical formula C₆H₅ClN₂O, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications in drug development and its role as a key intermediate in synthesizing various biologically active molecules. The CAS number 68303-37-7 uniquely identifies this substance, ensuring precise classification and regulatory compliance in industrial and research settings.
The structural framework of N-(5-Chloropyrimidin-2-yl)acetamide consists of a pyrimidine ring substituted with a chlorine atom at the 5-position and an acetamide moiety attached to the 2-position of the pyrimidine ring. This particular arrangement imparts unique chemical properties that make it a valuable building block in medicinal chemistry. The presence of the chloropyrimidine moiety enhances the compound's reactivity, allowing for further functionalization and derivatization to create novel pharmacophores.
In recent years, N-(5-Chloropyrimidin-2-yl)acetamide has been extensively studied for its potential in developing antiviral, anticancer, and anti-inflammatory agents. The pyrimidine scaffold is a common motif in many biologically active compounds, and modifications to this core structure often lead to enhanced therapeutic efficacy. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors involved in viral replication and tumor growth.
One of the most compelling aspects of N-(5-Chloropyrimidin-2-yl)acetamide is its role in synthesizing small-molecule inhibitors targeting specific disease pathways. Researchers have leveraged its structural features to develop compounds that interfere with key biological processes underlying various disorders. Notably, recent advancements in computational chemistry have enabled the rapid design and optimization of such inhibitors, accelerating the drug discovery pipeline.
The acetamide group in N-(5-Chloropyrimidin-2-yl)acetamide also contributes to its versatility as a synthetic intermediate. This functional group can undergo various chemical transformations, including acylation, amidation, and condensation reactions, allowing chemists to tailor the compound's properties for specific applications. Such flexibility has made it a preferred choice for medicinal chemists working on developing novel therapeutic agents.
Current research efforts are focused on exploring the pharmacological potential of N-(5-Chloropyrimidin-2-yl)acetamide derivatives. Studies have demonstrated that modifications to the pyrimidine ring or the acetamide moiety can significantly alter the compound's biological activity. For example, incorporating additional substituents can enhance binding affinity to target proteins or modulate metabolic stability. These findings highlight the importance of structure-activity relationships (SAR) in optimizing drug candidates derived from this compound.
The synthesis of N-(5-Chloropyrimidin-2-yl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have streamlined the production process, making it more efficient and scalable.
In conclusion, N-(5-Chloropyrimidin-2-yl)acetamide (CAS No. 68303-37-7) is a pivotal compound in pharmaceutical research, offering a rich structural framework for developing innovative therapeutics. Its unique chemical properties and synthetic accessibility have positioned it as a cornerstone in medicinal chemistry endeavors aimed at addressing various human diseases. As research continues to uncover new applications for this compound, its significance in drug development is expected to grow even further.
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